2-(3,4-Dimethylbenzoyl)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid and its derivatives involves traditional organic synthesis methods. These methods include condensation reactions, which are pivotal in producing a wide range of hydroxy benzoic acid derivatives exhibiting biological activities such as anti-inflammatory, antibacterial, and anti-tumor properties (Hussein et al., 2023). Additionally, green chemistry approaches are employed to develop practical synthesis methods for related compounds, emphasizing environmentally benign processes (Gu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylbenzoyl)benzoic Acid and its analogs has been elucidated through various spectroscopic methods and ab initio calculations. These studies offer insights into the conformation and electronic structure of the molecules, which are crucial for understanding their reactivity and interaction with biological targets (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactivity of 2-(3,4-Dimethylbenzoyl)benzoic Acid derivatives includes their ability to undergo various chemical transformations, such as C–S cross-coupling reactions. These reactions are significant for synthesizing arylthio-benzazoles, which have shown a wide range of biological and pharmacological properties (Vessally et al., 2018). Such synthetic versatility is crucial for the development of new therapeutic agents and materials.
Scientific Research Applications
Synthesis Applications
Synthesis of Anthraquinones : 2-(3,4-Dimethylbenzoyl)benzoic acid has been utilized in the synthesis of 1,4-dimethyl anthraquinones, an important class of organic compounds with various applications, including in dyes and pigments. This synthesis involves a dehydration process using acids like sulfuric acid, yielding a high product yield of 88.63% (Dai Run-ying, 2008).
Hydrogen-Bonded Dimeric Conformation Studies : Studies have shown that molecules like 2,4-dimethylbenzoic acid form hydrogen-bonded dimers. These investigations are significant for understanding molecular interactions and conformational dynamics in similar benzoic acid derivatives (M. Gliński et al., 2008).
Chemical Structure and Properties
Molecular and Crystal Structure Analysis : Research into the molecular and crystal structures of similar benzoic acid derivatives provides insights into their physical and chemical properties. These studies are crucial for developing new materials with specific characteristics, such as in the field of liquid crystals (Takashi Kato et al., 1993).
Steric Effects and Molecular Conformation : Investigations into the steric effects and conformation of compounds like 2,3-dimethylbenzoic acid help in understanding how molecular structure influences physical properties and chemical reactivity. This knowledge is applicable in designing molecules for specific functions (I. Císařová et al., 2000).
Applications in Material Science
Liquid-Crystalline Applications : Benzoic acid derivatives show potential in the field of liquid crystals. Studies on compounds like liquid-crystalline benzoic acid derivatives have revealed their phase behavior and molecular orientation, which are critical for applications in displays and optical devices (Takashi Kato et al., 1993).
Photopolymerization and Material Stability : Research on the photopolymerization of benzoic acid derivatives and their complexation with other compounds provides valuable insights for developing stable and functional materials. Such materials have applications in various industries, including electronics and coatings (K. Kishikawa et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethylbenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFSZDAFPVJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308042 | |
Record name | 2-(3,4-Dimethylbenzoyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylbenzoyl)benzoic Acid | |
CAS RN |
2159-42-4 | |
Record name | 2-(3,4-Dimethylbenzoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2159-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethylbenzoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002159424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2159-42-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dimethylbenzoyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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